(R)-3,5-Dihydroxy-3-methylpentanenitrile
Description
(R)-3,5-Dihydroxy-3-methylpentanenitrile is a chiral nitrile derivative characterized by hydroxyl groups at positions 3 and 5, along with a methyl substituent at the 3-position. Its stereochemistry (R-configuration) and bifunctional hydroxyl-nitrile structure make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound is synthesized through hydrolysis of 3,5-dihydroxy-3-methylpentanenitrile, as reported in studies on mevalonolactone synthesis pathways . Its reactivity is influenced by the hydroxyl groups, which enable hydrogen bonding, and the nitrile group, which participates in nucleophilic additions or reductions.
Properties
CAS No. |
79618-05-6 |
|---|---|
Molecular Formula |
C₆H₁₁NO₂ |
Molecular Weight |
129.16 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (R)-3,5-Dihydroxy-3-methylpentanenitrile , we compare it with structurally or functionally related compounds, focusing on synthesis methods, functional groups, and applications.
Table 1: Key Comparative Features
Structural and Reactivity Analysis
Functional Group Diversity :
- This compound uniquely combines nitrile and hydroxyl groups, enabling dual reactivity. In contrast, 3,5-dihydroxy-3-methylpentanal lacks the nitrile group but contains an aldehyde, making it prone to oxidation or cyclization .
- 3-Methyl-1,3,5-pentanetriol exhibits three hydroxyl groups, enhancing hydrophilicity and utility in polyurethane synthesis compared to the nitrile-containing compound.
Synthetic Pathways: The nitrile group in this compound is introduced via hydrolysis of cyanide precursors, a method distinct from the ozonolysis or chromium-based oxidations used for aldehydes or triols . Isotopically labeled analogs like (R,S)-Mevalonolactone-2-¹³C rely on borohydride reductions, highlighting divergent strategies for introducing stereochemical or isotopic labels .
Applications :
- The nitrile group in This compound allows conversion to amines or carboxylic acids, expanding its role in drug synthesis. In contrast, 3,5-dihydroxy-3-methylpentanal is more suited for cyclization reactions (e.g., forming pyran derivatives) .
Research Findings
- Chiral Resolution : The R-configuration of This compound is critical for asymmetric synthesis, as demonstrated in studies on mevalonate pathway intermediates . Racemic mixtures of similar compounds (e.g., 3-methyl-1,3,5-pentanetriol) lack this stereochemical specificity.
- Thermodynamic Stability : The nitrile group enhances stability under acidic conditions compared to aldehyde-containing analogs, which are prone to polymerization or oxidation .
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